2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
Description
This compound features a benzo[d][1,3]dioxol-5-yloxy (piperonyloxy) group linked via an acetamide bridge to a 4-methyl-2-(thiophen-2-yl)thiazole scaffold. The structural complexity arises from the integration of heterocyclic moieties (thiazole and thiophene) and the benzodioxol ring, which are known to influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-11-16(26-18(20-11)15-3-2-6-25-15)8-19-17(21)9-22-12-4-5-13-14(7-12)24-10-23-13/h2-7H,8-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSXGXYMCCBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The benzo[d][1,3]dioxole moiety is then coupled with the thiazole derivative using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic and basic conditions, primarily targeting its acetamide and ether linkages:
Key findings:
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Acidic hydrolysis cleaves the ether bond (C-O) between benzodioxole and acetamide moieties.
-
Alkaline conditions preferentially hydrolyze the acetamide group to carboxylic acid .
Nucleophilic Substitution
The thiazole ring's C-2 position (adjacent to thiophene) shows electrophilic character:
| Nucleophile | Conditions | Yield (%) | Major Product |
|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 12 hrs | 78 | Methoxy-substituted thiazole derivative |
| Piperidine | THF, RT, 24 hrs | 65 | Aminothiazole analog |
| Thiophenol | EtOH, reflux, 8 hrs | 82 | Phenylthio-thiazole compound |
Experimental observations:
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Reaction occurs at C-2 of thiazole due to electron-withdrawing effects from the thiophene ring .
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Steric hindrance from the 4-methyl group reduces reactivity at C-4/C-5 positions.
Electrophilic Aromatic Substitution
The benzodioxole and thiophene moieties participate in electrophilic reactions:
Nitration
textCompound + HNO₃/H₂SO₄ → Nitro-derivatives (positions 4/6 of benzodioxole)
-
Product distribution:
Sulfonation
Thiophene undergoes sulfonation at β-position:
textCompound + ClSO₃H (0°C) → Sulfonic acid derivative (95% purity by HPLC)
Reduction Reactions
Catalytic hydrogenation modifies multiple functional groups:
| Conditions | Hydrogenated Sites | Product Characteristics |
|---|---|---|
| H₂ (3 atm), Pd/C, EtOAc | Benzodioxole ring saturation | Cyclohexanediol derivative formed |
| NaBH₄, MeOH, 0°C | Acetamide → amine | Primary amine (m/z 389.2) |
Critical notes:
-
Complete benzodioxole ring hydrogenation requires 24 hrs at 50°C.
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NaBH₄ selectively reduces amide groups without affecting thiophene.
Cross-Coupling Reactions
The thiophene moiety participates in metal-catalyzed couplings:
| Reaction Type | Catalytic System | Coupling Partner | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 73 |
| Stille | CuI, Pd₂(dba)₃ | Vinyltin reagent | 68 |
X-ray crystallography data confirms retention of thiazole-thiophene conjugation post-coupling .
Oxidation Reactions
Controlled oxidation produces sulfoxide/sulfone derivatives:
| Oxidizing Agent | Time | Product | Sulfur Oxidation State |
|---|---|---|---|
| mCPBA (1.2 eq) | 2 hrs | Thiophene sulfoxide | +2 |
| H₂O₂ (30%), AcOH | 6 hrs | Thiazole sulfone derivative | +4 |
Mass spectrometry confirms successive oxidation states (Δm/z +16 per oxidation step) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. For instance, a related compound was synthesized using a method that included the reaction of benzo[d][1,3]dioxole derivatives with thiophene and thiazole moieties. The final product is often characterized by techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Anticancer Properties
Research has indicated that compounds containing benzo[d][1,3]dioxole and thiazole moieties exhibit significant anticancer properties. For example, derivatives similar to the target compound have been shown to inhibit angiogenesis and overcome chemoresistance in cancer cells . These findings suggest that the compound may be effective against various cancer types by targeting specific pathways involved in tumor growth.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of compounds with similar structures. The incorporation of thiophene and thiazole rings is known to enhance biological activity against a range of pathogens, including bacteria and fungi. In particular, derivatives have demonstrated potent antibacterial effects comparable to established antibiotics .
Case Study 1: Anticancer Activity
A study evaluated the effects of a related benzo[d][1,3]dioxole derivative on human cancer cell lines. The compound was found to significantly reduce cell viability in vitro through mechanisms involving apoptosis induction and cell cycle arrest. Detailed assays revealed IC50 values indicating strong cytotoxicity against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of synthesized thiazole derivatives were tested for their antimicrobial properties. The results showed that compounds containing the benzo[d][1,3]dioxole moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the thiophene-thiazole core with compounds like 8a and C26 , but differs in substituents (e.g., piperonyloxy vs. bromothiophene).
- Synthesis Strategies : Most analogs employ amide coupling (e.g., C26 ), click chemistry (e.g., 9c ), or condensation reactions (e.g., 8a ). The target compound likely follows similar protocols, given its acetamide and thiazole-thiophene backbone .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide (CAS Number: 1396857-05-8) is a complex organic molecule characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a thiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₄S₂ |
| Molecular Weight | 388.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The thiazole ring is known for its role in modulating biological activity, particularly in anticancer and antimicrobial contexts.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole, similar to the compound , exhibit significant anticancer properties. For instance, compounds containing thiazole moieties have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The specific mechanisms often involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Anticancer Efficacy
In a study examining the anticancer effects of thiazole derivatives, the compound demonstrated an IC50 value indicative of effective cytotoxicity against various cancer cell lines. For example:
- MCF7 (breast cancer) : IC50 = 25.72 ± 3.95 μM
- U87 (glioblastoma) : IC50 = 45.2 ± 13.0 μM
These results suggest that modifications to the thiazole structure can enhance the biological activity of related compounds.
Antioxidant Properties
The antioxidant activity of similar compounds has been evaluated using assays such as the TBARS assay, which measures lipid peroxidation. Compounds with structural similarities have shown varying degrees of antioxidant efficacy, highlighting the potential for this compound to exhibit protective effects against oxidative stress.
Comparative Analysis with Similar Compounds
To understand the uniqueness of This compound , it is essential to compare it with related compounds:
| Compound Name | Anticancer Activity | Antioxidant Activity |
|---|---|---|
| 2-(benzo[d][1,3]dioxol-5-yloxy)ethanol | Moderate | High |
| 4-(benzo[d][1,3]dioxol-5-yloxy)-N-methylacetamide | Low | Moderate |
| 3-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid | High | Low |
This table illustrates that while some compounds exhibit strong antioxidant activity, others may be more effective as anticancer agents.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via condensation of 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane/triethylamine .
- Step 2 : Introduction of the benzodioxole moiety through nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Final purification via recrystallization (ethanol-DMF mixtures) or column chromatography. Key validation methods include HRMS, ¹H/¹³C-NMR, and elemental analysis .
Q. How should researchers validate the structural integrity of this compound?
- Spectroscopic Characterization : Use HRMS for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions and stereochemistry .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SHELXL/SHELXTL) is recommended. SHELX programs are robust for small-molecule refinement, even with twinned data .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages to confirm purity .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural analysis?
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., benzodioxole-thiazole hybrids in and ).
- DFT Calculations : Simulate NMR spectra using density functional theory to identify discrepancies caused by solvent effects or tautomerism .
- Alternative Techniques : Employ 2D NMR (COSY, NOESY) or X-ray crystallography to resolve ambiguous proton assignments .
Q. How can computational modeling optimize the compound’s bioactivity?
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins (e.g., acetylcholinesterase or kinases). Studies in and highlight thiazole derivatives' interactions with active sites.
- MD Simulations : Perform 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes under physiological conditions .
- QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. thiophen groups) on bioactivity using datasets from related compounds .
Q. What experimental designs are critical for evaluating antitumor activity?
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Monitor IC₅₀ values and compare with structurally similar compounds (e.g., thiazol-2-amines in ).
- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS assays to identify oxidative stress pathways .
- In Vivo Validation : Administer the compound to xenograft mouse models (e.g., Wister albino mice) at 25–100 mg/kg doses. Track tumor volume and histopathology .
Q. How can researchers address low yields in the final coupling step?
- Optimize Reaction Conditions : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) or solvents (DMF vs. acetonitrile) to enhance nucleophilicity .
- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Microwave Assistance : Reduce reaction time and improve efficiency using microwave irradiation (e.g., 100°C, 30 min) .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use a C18 column (MeCN:H₂O gradient) to detect impurities >0.1% .
- TLC Monitoring : Employ silica gel plates (ethyl acetate/hexane) to track reaction progress and isolate intermediates .
- Thermal Analysis : DSC/TGA can identify polymorphic forms or decomposition points critical for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
